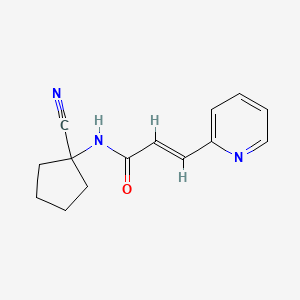

(E)-N-(1-cyanocyclopentyl)-3-pyridin-2-ylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1-cyanocyclopentyl)-3-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-11-14(8-2-3-9-14)17-13(18)7-6-12-5-1-4-10-16-12/h1,4-7,10H,2-3,8-9H2,(H,17,18)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZFPRPCDPVWLG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C#N)NC(=O)/C=C/C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-cyanocyclopentyl)-3-pyridin-2-ylprop-2-enamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 214.27 g/mol. Its structural features include a pyridine ring and a cyanocyclopentyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.2 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 6.5 | Inhibition of proliferation |

The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, suggesting potential for therapeutic applications in oncology.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have shown that it can reduce levels of pro-inflammatory cytokines, thereby mitigating inflammation-related conditions.

Case Studies

-

Case Study on Lung Cancer :

- A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

-

Case Study on Inflammatory Response :

- In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of TNF-alpha and IL-6 compared to control groups.

Comparison with Similar Compounds

Structural Analogs with Pyridine Ring Variations

The position of the pyridine nitrogen and substituent orientation significantly influences molecular interactions. Key comparisons include:

Key Findings :

- Pyridin-4-yl analogs (e.g., ) often display higher molecular weights and lipophilicity when paired with halogenated aryl groups, which could improve membrane permeability but reduce solubility .

Analogs with Varied Amide Substituents

The nature of the amide substituent impacts steric bulk and electronic effects:

Key Findings :

- Trifluoromethylphenyl derivatives () exhibit high logP values (~3.2), favoring blood-brain barrier penetration but risking off-target toxicity .

- Azepan-1-yl moieties () paired with heterocyclic cores demonstrate anticancer activity, suggesting that nitrogen-rich substituents may enhance DNA intercalation or kinase inhibition .

Role of Cyano Groups

The cyano group’s position modulates electronic and steric properties:

- (E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (): Dual cyano groups increase dipole moments, possibly enhancing binding to polar enzyme active sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (E)-N-(1-cyanocyclopentyl)-3-pyridin-2-ylprop-2-enamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions, including condensation, substitution, or cyclization steps. Key parameters to optimize include temperature (e.g., 60–100°C for amide bond formation), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents to minimize side products. Catalysts such as EDCI or HOBt may enhance coupling efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- X-ray crystallography is the gold standard for unambiguous stereochemical confirmation . NMR spectroscopy (1H/13C) verifies structural integrity, with key signals for the enamide (E)-configuration (e.g., coupling constants ~15–16 Hz for trans-vinylic protons). HPLC (C18 column, UV detection) assesses purity, with mobile phases adjusted based on compound polarity. Mass spectrometry (HRMS) confirms molecular weight .

Q. How does the presence of the 1-cyanocyclopentyl group influence the compound’s reactivity and stability?

- The electron-withdrawing cyano group increases electrophilicity at the cyclopentyl carbon, facilitating nucleophilic substitutions. However, steric hindrance from the cyclopentyl ring may slow reactions requiring planar transition states. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation at >40°C in acidic media) are recommended to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, protein expression levels). Validate findings using orthogonal assays:

- Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) for target engagement.

- Cellular assays (e.g., proliferation or apoptosis readouts) with controlled knockdown/overexpression models.

- In silico docking (AutoDock Vina, Schrödinger) to correlate binding poses with activity trends .

Q. What strategies are recommended for improving the stereoselective synthesis of the (E)-enamide configuration?

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings can enhance enantiomeric excess.

- Thermodynamic control : Prolonged heating in high-boiling solvents (e.g., toluene) favors the (E)-isomer due to greater stability.

- Additive screening : Bases like DBU or Et3N may suppress racemization during amide bond formation .

Q. How can computational modeling predict off-target interactions of this compound in complex biological systems?

- Molecular dynamics simulations (GROMACS, AMBER) model ligand-protein interactions over time, identifying potential off-target binding pockets.

- Pharmacophore mapping (MOE, Phase) aligns compound features with known bioactive molecules to infer secondary targets.

- ADMET prediction tools (SwissADME, pkCSM) assess risks like cytochrome P450 inhibition or hERG channel binding .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential when studying this compound’s mechanism of action in cellular assays?

- Include vehicle controls (DMSO or solvent-only) to rule out solvent toxicity.

- Use positive controls (e.g., known inhibitors of the target pathway) to validate assay sensitivity.

- Isoform-specific inhibitors may clarify selectivity if the compound interacts with multiple kinase or receptor isoforms .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Standardize synthetic protocols with strict QC checkpoints:

- Intermediate characterization (NMR, HPLC) after each step.

- Reproducibility testing : Synthesize ≥3 independent batches and compare purity, yield, and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.